Demethyltetracycline

説明

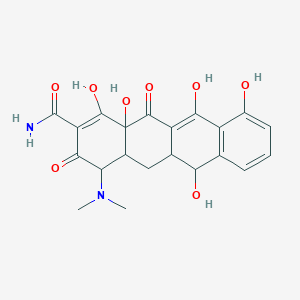

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O8/c1-23(2)14-9-6-8-12(16(26)11-7(15(8)25)4-3-5-10(11)24)18(28)21(9,31)19(29)13(17(14)27)20(22)30/h3-5,8-9,14-15,24-26,29,31H,6H2,1-2H3,(H2,22,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVMLZHPWMTQGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3C(C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Engineering of Demethyltetracyclines

Natural Occurrence and Producer Organisms of Demethyltetracycline

Demethyltetracyclines are naturally produced by certain species of actinomycetes, most notably Streptomyces aureofaciens. These compounds are not only of interest for their intrinsic biological activity but also serve as critical intermediates in the industrial synthesis of more advanced tetracycline (B611298) derivatives.

Streptomyces aureofaciens Strains in this compound Production

Streptomyces aureofaciens is the primary microbial source for demethyltetracyclines, particularly 6-demethylchlortetracycline (6-DCT). Various strains of this species have been identified and utilized for their ability to produce these compounds. For instance, S. aureofaciens NRRL 3203 is known to produce 6-DCT and is often studied in conjunction with melanin-like pigment production asm.orgnih.gov. Other strains, such as HP77, are recognized for their production of 6-demethyltetracycline (6-DMT) tandfonline.comoup.com, while strain DM-1 has been noted for high 6-DCT titers and has been a subject of genetic engineering for improved yield oup.com. Specific mutant strains, like TH. 188 and TK. 232/2, were developed through irradiation and selection to yield tetracycline or this compound, respectively, with reduced levels of chlorinated byproducts google.com.

Table 1: Key Producer Organisms and Strains of Demethyltetracyclines

| Organism | Strain | Primary this compound Produced | Notes |

| Streptomyces aureofaciens | NRRL 3203 | 6-Demethylchlortetracycline (6-DCT) | Also produces melanin-like pigment; production affected by phosphate (B84403)/ammonium (B1175870) ions asm.orgnih.gov |

| Streptomyces aureofaciens | NRRL 2209 | N/A | Wild type strain used as a DNA donor asm.org |

| Streptomyces aureofaciens | HP77 | 6-Demethyltetracycline (6-DMT) | Identified gene tchA involved in final biosynthesis step tandfonline.comoup.com |

| Streptomyces aureofaciens | DM-1 | 6-Demethylchlortetracycline (6-DCT) | High 6-DCT producer; gene cluster cloned and overexpressed for increased titer oup.com |

| Streptomyces aureofaciens | TH. 188 | Tetracycline | Developed for high tetracycline yield with minimal chlortetracycline (B606653) google.com |

| Streptomyces aureofaciens | TK. 232/2 | This compound | Developed for this compound production, substantially free from chlorinated forms google.com |

Elucidation of this compound Biosynthetic Pathways

The biosynthesis of tetracyclines, including demethyltetracyclines, begins with a type II polyketide synthase (PKS) complex. This complex, typically comprising ketosynthase (KS), chain length factor (CLF), and acyl carrier protein (ACP) subunits, assembles the core tetracyclic skeleton from malonyl-CoA and potentially other acyl-CoA precursors nih.govcjnmcpu.comnih.gov. Following the formation of this polyketide backbone, a series of subsequent enzymatic modifications lead to the final tetracycline structures.

Integration within the Chlortetracycline Biosynthesis Pathway

6-Demethylchlortetracycline (6-DCT): This compound is produced when the 6-methylation step in the CTC pathway is blocked or absent. Consequently, 6-DCT is an intermediate that accumulates when the methyltransferase responsible for adding a methyl group at the C6 position is non-functional asm.orgnih.gov.

6-Demethyltetracycline (6-DMT): This compound is formed when both the 7-chlorination step and the 6-methylation step are blocked in the pathway. Its production indicates a deficiency in both of these specific modification enzymes nih.gov.

The study of mutants with defects in specific steps of the CTC pathway has been instrumental in identifying the precursors and intermediates leading to demethyltetracyclines. For example, mutations affecting the 6-methylation step redirect metabolic flux, potentially leading to the accumulation of intermediates or shunt products, such as melanin-like pigments, alongside 6-DCT asm.orgnih.gov.

Enzymatic Steps and Key Intermediates in this compound Formation

The conversion of the initial polyketide scaffold to demethyltetracyclines involves several key enzymatic transformations.

Anhydrotetracycline (B590944) (ATC) is a crucial intermediate in the biosynthesis of various tetracyclines. The enzyme anhydrotetracycline oxygenase (ATC oxygenase) catalyzes the conversion of ATC to dehydrotetracycline, which is a penultimate step in the biosynthesis of 6-DCT researchgate.netsoftbeam.net. Research has shown that mutations affecting ATC oxygenase can prevent the production of 6-DCT, and in some cases, this enzyme may also play a role in redirecting metabolic intermediates, potentially contributing to the formation of other compounds like melanin-like pigments asm.orgnih.gov. The enzyme has been purified and characterized, showing similarities to other hydroxylase enzymes researchgate.net.

The final step in the biosynthesis of several tetracyclines, including 6-demethyltetracycline, involves a reduction reaction catalyzed by an enzyme identified as tetracycline dehydrogenase (TchA) tandfonline.comoup.comresearchgate.net. This enzyme is essential for conferring antibiotic activity to its substrate tandfonline.comoup.com. The catalytic activity of tetracycline dehydrogenase requires a specific cofactor: 7,8-dedimethyl-8-hydroxy-5-deazariboflavin, also referred to as factor F420 (FO) tandfonline.comoup.comresearchgate.net. The gene encoding this enzyme, tchA, has been identified and cloned from S. aureofaciens strains, and its product has shown similarity to enzymes involved in cofactor modification in other organisms tandfonline.comoup.com.

Table 2: Key Enzymes and Intermediates in this compound Biosynthesis

| Enzyme/Intermediate | Role | Cofactor/Substrate Requirements |

| Anhydrotetracycline (ATC) | Penultimate intermediate in the 6-DCT biosynthetic pathway asm.orgnih.gov | Substrate for ATC Oxygenase |

| Anhydrotetracycline Oxygenase (ATC Oxygenase) | Catalyzes the conversion of ATC to dehydrotetracycline; penultimate step in 6-DCT biosynthesis asm.orgnih.govresearchgate.netsoftbeam.net | Oxygen (likely); may redirect intermediates asm.orgnih.gov |

| 6-Demethylchlortetracycline (6-DCT) | This compound antibiotic; crucial precursor for semisynthetic tetracyclines like tigecycline (B611373), minocycline (B592863), and amadacyclin asm.orgnih.govoup.com | Formed when the 6-methylation step in CTC biosynthesis is blocked asm.orgnih.gov |

| 6-Demethyltetracycline (6-DMT) | This compound antibiotic nih.gov | Formed when both 7-chlorination and 6-methylation steps in CTC biosynthesis are blocked nih.gov |

| Tetracycline Dehydrogenase (TchA) | Catalyzes the final reduction step, essential for antibiotic activity tandfonline.comoup.comresearchgate.net | Requires 7,8-dedimethyl-8-hydroxy-5-deazariboflavin (FO) as a cofactor tandfonline.comoup.comresearchgate.net |

Compound List:

this compound

6-Demethylchlortetracycline (6-DCT)

6-Demethyltetracycline (6-DMT)

Chlortetracycline (CTC)

Tetracycline (TC)

Anhydrotetracycline (ATC)

Dehydrotetracycline

7,8-dedimethyl-8-hydroxy-5-deazariboflavin (FO)

Genetic Regulation of this compound Biosynthesis

The production of secondary metabolites like demethyltetracyclines in Streptomyces is tightly controlled by a complex network of regulatory genes and pathways. These regulatory mechanisms ensure that the biosynthetic machinery is activated under appropriate conditions, often in response to developmental cues or environmental signals.

Studies on tetracycline biosynthesis have identified regulatory proteins, such as Streptomyces Antibiotic Regulatory Proteins (SARPs), which play a critical role in orchestrating the expression of biosynthetic gene clusters nih.gov. These SARP-like proteins act as terminal activators in regulatory cascades, up-regulating specific gene sets involved in antibiotic production nih.gov. While specific regulatory genes for demethyltetracyclines are still being elucidated, the general principles of secondary metabolism regulation in Streptomyces suggest the involvement of global regulators and pathway-specific activators and repressors nih.govresearchgate.net.

Impact of Environmental Factors on Biosynthesis and Accumulation

Environmental conditions significantly influence the biosynthesis and accumulation of demethyltetracyclines. Key factors include nutrient availability, particularly nitrogen and phosphate levels, as well as pH and temperature. For instance, in Streptomyces aureofaciens, the production of 6-demethylchlortetracycline (6-DCT) and associated melanin-like pigment (MP) is repressed by the presence of phosphate or ammonium ions in the culture medium nih.govasm.org. This suggests that these inorganic nutrients are sensed by regulatory systems that modulate the expression of genes within the tetracycline biosynthetic cluster nih.govasm.org.

Optimal growth and metabolite production in Streptomyces often depend on a balanced supply of carbon and nitrogen sources. Complex organic nitrogen sources, such as yeast extract and peptone, have been shown to be more effective in promoting growth and biological control efficacy compared to inorganic nitrogen sources like ammonium chloride or sodium nitrate (B79036) in certain microbial systems researchgate.net. Furthermore, factors such as pH, temperature, and aeration are generally recognized as critical for optimizing secondary metabolite production in actinomycetes, although specific optimal ranges for demethyltetracyclines require detailed investigation mdpi.com.

Metabolic Engineering Strategies for Enhanced this compound Production

Metabolic engineering offers powerful tools to enhance the production of valuable compounds like demethyltetracyclines by rationally modifying the metabolic pathways of producing organisms. These strategies aim to increase precursor availability, optimize enzymatic steps, reduce byproduct formation, and redirect metabolic flux towards the desired product nih.govscribd.comcjnmcpu.comdovepress.comnih.gov. By understanding the genetic and biochemical basis of this compound biosynthesis, researchers can design targeted interventions to improve yields and generate novel analogues nih.govnih.govnih.gov.

Genetic Manipulation of Methyltransferase Genes (e.g., ctcK)

A key target for engineering this compound production is the C6-methylation step, which is catalyzed by a specific methyltransferase. In Streptomyces aureofaciens, the gene ctcK has been identified as encoding a C-methyltransferase that is responsible for the introduction of the methyl group at the C6 position of tetracycline precursors researchgate.netnih.govgenome.jp.

Systematic studies involving the deletion of the ctcK gene in Streptomyces aureofaciens F3 have demonstrated that the resulting mutant strains accumulate significant amounts of demecycline (B607056) (DMTC) and demeclocycline (B601452) (DMCTC) researchgate.netnih.govnih.gov. These compounds are the direct C6-demethylated derivatives of tetracycline and chlortetracycline, respectively. This genetic manipulation effectively blocks the final methylation step, leading to the accumulation of the unmethylated precursors nih.govasm.org. The successful production of DMCTC and DMCTC through ctcK deletion highlights its critical role and provides a direct metabolic engineering strategy for obtaining these valuable drug precursors nih.govnih.gov. Further engineering, such as the simultaneous deletion of ctcK and overexpression of the ctcP gene (encoding a halogenase), has been employed to construct strains with enhanced productivity of DMCTC nih.govnih.gov.

Engineering for Enhanced this compound Precursor Accumulation

Engineering efforts to boost this compound production can also focus on increasing the intracellular pools of essential precursors. While blocking downstream modifications, as seen with ctcK deletion, effectively accumulates the unmethylated intermediates, other strategies can target earlier steps in the biosynthetic pathway.

Chemical Synthesis and Semisynthesis of Demethyltetracyclines and Analogs

Early Synthetic Approaches to Demethyltetracyclines

The initial forays into the total synthesis of the tetracycline (B611298) family were landmark achievements in organic chemistry, demonstrating the power of multistep synthesis to construct complex natural products. A pivotal moment in this field was the total synthesis of 6-deoxy-6-demethyltetracycline, a key member of the demethyltetracycline class.

One of the earliest successful total syntheses of a tetracycline analog was accomplished by R.B. Woodward. This monumental work, while not targeting this compound itself, laid the groundwork for future synthetic endeavors by establishing key strategies for the assembly of the tetracyclic core. Shortly after, in 1965, H. Muxfeldt and W. Rogalski reported a total synthesis of (±)-6-deoxy-6-demethyltetracycline. nih.gov These early routes were often lengthy and low-yielding, reflecting the immense structural complexity of the target molecule. sci-hub.red They typically involved a linear sequence of reactions to build the four rings of the tetracycline scaffold, showcasing the ingenuity of synthetic design in an era before the advent of more modern and efficient synthetic methods.

These initial syntheses were not practical for large-scale production but were invaluable in confirming the structure of the natural products and providing a platform for the development of more sophisticated synthetic strategies. They highlighted the challenges associated with controlling stereochemistry at multiple centers and constructing the highly functionalized A-ring.

Total Synthesis Methodologies for this compound Scaffolds

Building upon the foundations laid by early pioneers, subsequent research focused on developing more convergent and efficient total synthesis methodologies for the this compound scaffold. A convergent approach, where different fragments of the molecule are synthesized separately and then joined together, generally offers greater efficiency than a linear synthesis.

A significant advancement in this area was the development of an AB plus D ring strategy. nih.gov This approach involves the synthesis of an AB ring fragment and a D ring fragment, which are then coupled in a key C-ring forming reaction. nih.gov This strategy has proven to be robust and versatile, allowing for the synthesis of a wide range of tetracycline analogs with modifications in the D-ring. nih.gov The key step in this approach is often a stereocontrolled Michael-Claisen cyclization, which efficiently constructs the C-ring and sets several stereocenters in a single operation. nih.gov

More recently, the Myers group has developed a facile and highly convergent method for the synthesis of tetracyclines and their analogs. nih.gov This approach has significantly improved the accessibility of these complex molecules through total synthesis. While biosynthetic and fermentative methods remain the most cost-effective for the large-scale production of many tetracyclines, these advanced total synthesis routes are invaluable for creating novel analogs that are inaccessible through modification of natural products. nih.gov

Table 1: Comparison of Selected Total Synthesis Strategies

| Strategy | Key Features | Advantages |

| Early Linear Syntheses (e.g., Muxfeldt) | Stepwise construction of the ABCD ring system. sci-hub.red | Proof of structure; established foundational chemistry. |

| Convergent AB + D Strategy | Coupling of pre-synthesized AB and D ring fragments via Michael-Claisen cyclization. nih.gov | Increased efficiency; allows for D-ring diversity. nih.gov |

| Myers' Convergent Synthesis | Highly efficient and convergent route. nih.gov | Improved accessibility to a broad range of analogs. nih.gov |

A critical challenge in the synthesis of demethyltetracyclines and their analogs is the precise control of stereochemistry. The tetracycline scaffold contains multiple stereocenters, and the biological activity of these compounds is highly dependent on their three-dimensional structure. Therefore, the development of stereoselective synthesis strategies has been a major focus of research.

Modern synthetic methods employ a variety of techniques to achieve high levels of stereocontrol. These include the use of chiral starting materials, asymmetric catalysts, and substrate-controlled reactions. For instance, in the convergent AB plus D strategy, the stereochemical outcome of the key Michael-Claisen cyclization is crucial for establishing the correct relative stereochemistry of the final product. nih.gov Evidence suggests that the Michael addition of the D-ring precursor to the AB-ring enone is rapid, while the subsequent Claisen cyclization is the rate-determining step that locks in the stereochemistry. nih.gov

The development of enantioselective methods, which produce a single enantiomer of the target molecule, is particularly important for pharmaceutical applications. While early syntheses often produced racemic mixtures that had to be resolved, contemporary strategies aim to introduce chirality early in the synthetic sequence and maintain it throughout. The use of asymmetric transformations, such as enantioselective reductions or alkylations, is a powerful tool for achieving this goal.

Semisynthetic Derivatization from Natural this compound Precursors

While total synthesis provides unparalleled flexibility in designing novel analogs, semisynthesis remains a cornerstone for the production of many clinically important tetracyclines. nih.gov This approach leverages the complex molecular scaffolds produced by fermentation of Streptomyces species and modifies them through chemical reactions to create derivatives with improved properties. nih.govgoogle.com The second generation of tetracycline antibiotics, including highly effective compounds, was developed through such semisynthetic modifications of naturally occurring tetracyclines. nih.gov

The value of semisynthesis lies in its ability to retain the core structure and stereochemistry of the natural product while allowing for the introduction of new functional groups. nih.gov This can lead to compounds with enhanced potency, broader spectrum of activity, and improved pharmacokinetic profiles.

A pivotal discovery in the semisynthetic modification of tetracyclines was the reductive removal of the C6-hydroxyl group. nih.gov This chemical transformation was a significant advance as it led to the creation of 6-deoxytetracyclines, which exhibit greater stability compared to their 6-hydroxy counterparts while retaining potent antibacterial activity. nih.govillinois.edu This increased stability is particularly important as it can lead to improved oral bioavailability and a longer shelf life.

The reductive deoxygenation of the C6-hydroxyl group is a key step in the industrial production of several important semisynthetic tetracyclines. This modification prevents the acid-catalyzed degradation pathway that leads to the formation of inactive anhydrotetracyclines, a common issue with the first-generation tetracyclines.

Further chemical transformations of the this compound scaffold can be achieved through the generation of tetracycloxide intermediates. These intermediates are formed under basic conditions and can serve as nucleophiles in a variety of reactions. This reactivity allows for the introduction of substituents at specific positions on the tetracycline ring system, leading to the creation of novel analogs with potentially enhanced biological activity. The precise conditions for the formation and reaction of these intermediates, such as solvent, temperature, and the nature of the electrophile, are critical for achieving the desired chemical modification.

Advanced Synthetic Strategies for Novel this compound Analogs

The continuous emergence of antibiotic resistance necessitates the development of new tetracycline analogs that can overcome these resistance mechanisms. Advanced synthetic strategies are being employed to create novel demethyltetracyclines with modified scaffolds designed to evade bacterial resistance. researchgate.net These strategies often involve the late-stage functionalization of the tetracycline core, allowing for the rapid generation of a library of analogs for biological screening. nih.gov

One approach involves the synthesis of tetracycline precursors that can be diversified in the final steps of the synthesis. nih.gov For example, the introduction of a reactive functional group, such as an aldehyde, allows for a variety of subsequent chemical transformations, including reductive amination to introduce diverse amine-containing side chains. nih.gov This approach has been used to synthesize novel pentacyclines, which are tetracycline analogs with an additional ring. nih.gov The development of robust and flexible synthetic platforms is key to the discovery of the next generation of tetracycline antibiotics. nih.gov

Michael-Claisen Cyclization Approaches in this compound Synthesis

A cornerstone of modern tetracycline synthesis is the use of a convergent, single-step Michael-Claisen condensation. nih.govresearchgate.net This strategy involves the reaction of an AB-ring precursor with a D-ring precursor of wide structural variability to construct the C-ring of the tetracycline core. nih.govresearchgate.netacs.org This key cyclization step has proven to be a general and reliable method for building tetracycline analogs that are widely varied in the D-ring portion of the molecule. harvard.edu

The reaction mechanism involves the Michael addition of a benzylic anion from the D-ring precursor to an enone in the AB-ring precursor, which occurs rapidly at -78 °C. researchgate.netacs.orgnih.gov The subsequent Claisen cyclization of the resulting enolate is the rate-determining step and typically happens as the reaction is warmed to 0 °C. researchgate.netacs.orgnih.gov This process demonstrates a high degree of stereochemical control. nih.govresearchgate.netacs.orgnih.gov A significant advance was the development of a highly diastereoselective Michael-Claisen cyclization to form the A-ring from simpler precursors, which is then followed by a second Michael-Claisen reaction to form the C-ring, completing the ABCD tetracycline skeleton. nih.gov

Several procedural variations of this key C-ring forming reaction have been developed to accommodate a range of substrates. nih.govresearchgate.netacs.org

| Procedural Variant | Description |

| Stepwise Deprotonation | The D-ring precursor is deprotonated first, followed by the addition of the AB-ring precursor. nih.govresearchgate.netacs.orgnih.gov |

| In Situ Deprotonation | The deprotonation of the D-ring precursor occurs in the same pot as the AB-ring precursor. nih.govresearchgate.netacs.orgnih.gov |

| In Situ Lithium-Halogen Exchange | A benzylic bromide D-ring precursor undergoes lithium-halogen exchange in the presence of the AB-ring precursor to generate the necessary nucleophile. nih.govresearchgate.netacs.orgnih.gov |

These approaches are intramolecular Claisen condensations, also known as Dieckmann cyclizations, which are particularly effective for forming five- and six-membered rings as seen in the tetracycline core. libretexts.orgmasterorganicchemistry.com

Late-Stage Coupling Reactions in the Construction of this compound Derivatives

The synthetic platforms developed for tetracyclines are also designed to allow for diversification through late-stage transformations. nih.govresearchgate.netnih.gov The AB plus D coupling strategy is useful for creating tetracycline precursors that can be modified after the core C-ring has been formed via cyclization. nih.govresearchgate.netacs.orgnih.gov This enables the introduction of various functional groups at different positions on the tetracycline scaffold, which would be difficult or impossible to achieve through semi-synthesis from natural products. harvard.edu

An example of a later-stage transformation is a reductive amination reaction on a pentacycline precursor, which provides a route to derivatives such as 7-dimethylamino-alkylaminomethylpentacyclines. nih.gov The ability to perform such late-stage modifications is critical for creating libraries of diverse analogs for antibiotic discovery. While the core is built with the Michael-Claisen reaction, subsequent coupling reactions, like Suzuki-Miyaura cross-coupling, have been used in the synthesis of related polycyclic aromatic structures, indicating the potential for applying modern coupling methods to advanced tetracycline intermediates. researchgate.net

Development of Robust Synthetic Platforms for New Tetracycline Antibiotics

A highly practical and robust synthetic platform has been developed that gives access to a broad range of new tetracycline antibiotics. nih.govresearchgate.netharvard.edunih.gov This platform's core is the convergent Michael-Claisen condensation strategy, which allows for the efficient assembly of the tetracycline scaffold from AB- and D-ring precursors. researchgate.netacs.org This total synthesis approach overcomes the limitations of semi-synthetic methods, which historically were the only means of tetracycline production. nih.govresearchgate.netharvard.edunih.gov

Using this technology, over 2,000 novel tetracyclines have been prepared, featuring structural modifications that were previously inaccessible. harvard.edu This has provided a powerful engine for the discovery and development of new tetracycline antibiotics. nih.govresearchgate.netacs.orgnih.gov The platform is robust across a wide array of different carbocyclic and heterocyclic D-ring precursors, proceeding with reliability and high stereochemical control. nih.govresearchgate.netnih.gov Many of the novel tetracyclines synthesized using this platform have shown potent antibiotic activities in both bacterial cell cultures and in vivo models. nih.govresearchgate.netacs.orgnih.gov The sequence enables the transformation of a key "AB enone" intermediate into fully synthetic 6-deoxytetracyclines in as few as three chemical steps. harvard.edu

Rational Design in this compound Analog Synthesis

The challenge of rising antibiotic resistance has driven the use of rational design principles in the synthesis of new this compound analogs. rsc.org This approach involves a structure-based strategy to create novel derivatives with improved efficacy against resistant bacterial strains. nih.gov The goal is to develop compounds that can overcome common resistance mechanisms, such as enzymatic degradation, target modification, or efflux pumps. researchgate.net

A key aspect of this design strategy is to create molecules that inhibit multiple bacterial targets, which can slow the evolution of resistance. plos.org For Gram-negative bacteria, an improved optimization strategy involves leveraging porin permeation properties at the same time as biochemical potency during the lead-optimization stage. nih.gov This is crucial because features that enhance target potency can sometimes prevent the compound from entering the bacterial cell. nih.gov By creating mathematical models based on the fitness of bacterial genotypes in the presence of different antibiotics, it may be possible to design treatment plans that can even reverse the evolution of resistance. plos.org

Targeted Modifications for Overcoming Antimicrobial Resistance Mechanisms

Targeted modifications of the this compound scaffold are a key strategy for overcoming specific antimicrobial resistance mechanisms. nih.gov Resistance to tetracyclines can occur through several mechanisms, including the production of enzymes that degrade the antibiotic, alterations in the drug's target site (the ribosome), and the expression of efflux pumps that remove the drug from the bacterial cell. researchgate.net

Rational design aims to create analogs that circumvent these mechanisms. For instance, modifications can be introduced to make the molecule a poor substrate for efflux pumps or to prevent its inactivation by bacterial enzymes. A notable example involves overcoming resistance to tigecycline (B611373), a this compound derivative, conferred by the plasmid-mediated tet(X) gene. The tet(X) gene encodes an enzyme that degrades the antibiotic. nih.gov Research has shown that supplementing with L-methionine can overcome this resistance by increasing the 5mC methylation in the promoter region of the tet(X) gene, which represses its expression. nih.gov This metabolite-facilitated strategy modulates the bacterium's biochemistry to restore susceptibility to the antibiotic. nih.gov Such targeted approaches, which may involve designing dual-targeting antibiotics or molecules that evade specific resistance pathways, are crucial for developing the next generation of tetracycline therapeutics. plos.org

Molecular Mechanism of Action of Demethyltetracyclines

Ribosomal Binding and Bacterial Protein Synthesis Inhibition by Demethyltetracyclines

The primary intracellular target of demethyltetracycline is the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. By binding to the ribosome, this compound effectively stalls this crucial process, leading to the inhibition of bacterial growth and replication.

The bacterial 70S ribosome is composed of two subunits: the small 30S subunit and the large 50S subunit. This compound primarily targets the 30S ribosomal subunit. nih.govresearchgate.net Studies on demeclocycline (B601452) (6-demethylchlortetracycline) have shown a strong, specific interaction with the 30S subunit. nih.gov While there is evidence of weaker, unspecific binding to the 50S subunit, the principal inhibitory action is mediated through its binding to the 30S particle. nih.gov The binding affinity of this compound derivatives to the 30S subunit is a key determinant of their antibacterial potency. Research has demonstrated that derivatives with stronger binding to the 30S subunit exhibit greater inhibition of protein synthesis.

Quantitative studies have been conducted to determine the binding parameters of this compound derivatives to ribosomal subunits. For instance, fluorescence anisotropy has been used to measure the extent of binding of demeclocycline to Escherichia coli ribosomes. nih.gov These studies have helped to quantify the number of binding sites and the equilibrium constants, providing a deeper understanding of the drug-ribosome interaction. nih.gov

| Ribosomal Particle | Number of Strong Specific Binding Sites (n1) | Equilibrium Constant for Strong Binding (K1) (M-1) | Weak Unspecific Binding Parameter (n2K2) (M-1) |

|---|---|---|---|

| 30S | 1 | 2.2 x 106 | 0.029 x 106 |

| 50S | 0 | - | 0.035 x 106 |

| 70S | 1 | 3.2 x 106 | 0.082 x 106 |

The critical step in protein synthesis that is blocked by this compound is the binding of aminoacyl-transfer RNA (aminoacyl-tRNA) to the acceptor site (A-site) of the mRNA-ribosome complex. nih.govembopress.orgnih.gov By occupying a key binding site on the 30S subunit, tetracyclines sterically hinder the incoming aminoacyl-tRNA from docking correctly into the A-site. nih.gov This blockage prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein elongation. mdpi.com Even when the aminoacyl-tRNA is delivered by the elongation factor Tu (EF-Tu), tetracycline's presence at the A-site prevents its stable accommodation. nih.gov This mechanism of competitive inhibition is the cornerstone of the bacteriostatic action of the tetracycline (B611298) class of antibiotics.

The binding of this compound to the 30S subunit is mediated through specific interactions with the 16S ribosomal RNA (rRNA), a major structural and functional component of this subunit. mdpi.comnih.gov While it was initially thought that tetracyclines might primarily bind to ribosomal proteins, it is now understood that their main interactions are with the rRNA. nih.gov Specific nucleotides within the 16S rRNA have been identified as being crucial for tetracycline binding. mdpi.com Mutations in the 16S rRNA gene, particularly in regions that constitute the tetracycline binding site, can confer resistance to the antibiotic. researchgate.net

Although the primary interaction is with the 16S rRNA of the 30S subunit, some earlier studies suggested potential binding interactions with the 23S rRNA of the 50S subunit as well. nih.gov However, the consensus in the scientific literature points to the 16S rRNA as the definitive target for the inhibition of protein synthesis by tetracyclines. nih.govresearchgate.net The interaction with 16S rRNA is what ultimately prevents the proper binding of aminoacyl-tRNA to the A-site. nih.gov

Cellular Uptake and Permeation Mechanisms of Demethyltetracyclines

For this compound to reach its ribosomal target, it must first cross the bacterial cell envelope. This process is governed by the physicochemical properties of the antibiotic and the structure of the bacterial cell wall.

Tetracyclines are believed to penetrate bacterial cells primarily through a process of passive diffusion. nih.gov The ability of a drug to passively permeate biological membranes is significantly influenced by its lipophilicity. nih.govresearchgate.net In Gram-negative bacteria, the outer membrane presents a significant barrier. This compound traverses this membrane by passing through porin channels, which are protein channels that allow the passage of small, hydrophilic molecules. nih.govresearchgate.net The passage of tetracyclines through these porins, such as OmpF and OmpC in E. coli, is thought to occur when the antibiotic is in its positively charged cation form. nih.gov The rate of diffusion through these channels can be influenced by the physicochemical properties of the specific tetracycline molecule, including its size and hydrophobicity. nih.gov

Tetracyclines are known to be potent chelating agents, readily forming complexes with divalent metal ions such as magnesium (Mg²⁺) and calcium (Ca²⁺). nih.govnih.gov It is widely believed that the biologically active form of tetracycline that binds to the ribosome is a tetracycline-Mg²⁺ complex. nih.gov The chelation of magnesium is crucial for the proper conformation of the drug that allows for high-affinity binding to the 16S rRNA.

| Cation | Effect on Permeability (SL-PAMPA) | Effect on Permeability (OCT-PAMPA) |

|---|---|---|

| Ca2+ | Markedly Decreased | Increased |

| Mg2+ | Decreased | Decreased |

Non-Antibiotic Molecular Targets and Mechanisms of Demethyltetracyclines

Beyond their well-established role as antibiotics that inhibit bacterial protein synthesis, tetracyclines, including this compound and its derivatives, possess a range of non-antibiotic properties. nih.govnih.gov These activities stem from their ability to interact with various host cellular processes, independent of their antimicrobial action. nih.gov Researchers have developed chemically modified tetracyclines (CMTs) that lack antibiotic activity but retain these non-antibiotic properties, highlighting the structural separation of these functions. nih.govnih.gov These non-antimicrobial actions include anti-inflammatory effects, inhibition of tissue-degrading enzymes, and modulation of apoptosis and angiogenesis. nih.gov

Inhibition of Matrix Metalloproteinases (MMPs) by this compound Derivatives

A primary non-antibiotic mechanism of this compound and its analogs is the inhibition of matrix metalloproteinases (MMPs). nih.gov MMPs are a family of zinc-dependent endopeptidases crucial for the turnover and degradation of extracellular matrix components like collagen and gelatin. nih.govnih.gov While essential for normal tissue remodeling, excessive MMP activity contributes to the pathology of numerous diseases, including periodontitis, arthritis, and cancer metastasis. nih.govnih.gov

The inhibitory action of tetracyclines on MMPs is independent of their ability to block bacterial ribosomes. nih.gov The mechanism is multifaceted and involves both direct and indirect pathways:

Direct Enzyme Inhibition : Tetracyclines are believed to directly inhibit MMP activity by chelating essential metal ions within the enzyme's structure. nih.gov While MMPs contain a catalytic zinc ion (Zn²⁺) at their active site, studies suggest that tetracyclines primarily exert their inhibitory effect by binding to a structural calcium ion (Ca²⁺) or other zinc ions outside the immediate active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. nih.gov

Indirect Inhibition of Expression : Certain tetracycline derivatives, notably doxycycline (B596269), can downregulate the expression of MMPs at the cellular level. nih.gov For instance, studies on human aortic smooth muscle cells demonstrated that doxycycline could inhibit the expression of MMP-2. nih.gov This effect was linked to a reduction in the stability of MMP-2 messenger RNA (mRNA), decreasing its half-life and consequently lowering the amount of enzyme produced. nih.gov Similarly, doxycycline has been shown to reduce MMP-9 protein levels in aortic aneurysm tissue. nih.govahajournals.org

The table below summarizes research findings on the inhibitory effects of specific tetracycline derivatives on various MMPs.

| Tetracycline Derivative | Target MMP(s) | Observed Effect | Research Context |

| Doxycycline | MMP-2, MMP-9 | Inhibits enzyme activity and expression. nih.gov Reduces MMP-2 mRNA stability. nih.gov | Human aortic smooth muscle cells, abdominal aortic aneurysm (AAA) tissue. nih.gov |

| Doxycycline | MMP-9 | Down-regulates enzyme activity without affecting protein expression. nih.gov | RANKL-induced osteoclast differentiation. nih.gov |

| Doxycycline | MMP-8, MMP-13 | Inhibits collagenase activity. nih.gov | General MMP inhibition studies. nih.gov |

| CMT-3 (COL-3) | General MMPs | Designed to inhibit MMP activity, reducing tumor cell invasion and metastasis. nih.gov | Pre-clinical and early clinical cancer studies. nih.gov |

Other Biological Activities and Mechanisms Beyond Antimicrobial Effects

In addition to MMP inhibition, this compound derivatives engage in several other molecular processes that contribute to their therapeutic potential in inflammatory and other non-infectious diseases.

Anti-inflammatory Actions : Tetracyclines exhibit significant anti-inflammatory properties through various mechanisms. nih.govresearchgate.net They can suppress the production and activity of pro-inflammatory cytokines and other inflammatory mediators. nih.gov Furthermore, they have been shown to inhibit the migration of inflammatory cells like neutrophils (chemotaxis) and to interfere with granuloma formation. nih.govresearchgate.net Studies on human eosinophils, which are key cells in allergic inflammation, have shown that tetracyclines like doxycycline and minocycline (B592863) can induce programmed cell death (apoptosis), thereby promoting the resolution of inflammation. frontiersin.org

Scavenging of Reactive Oxygen Species (ROS) : The chemical structure of tetracyclines, which includes a multiple-substituted phenol (B47542) ring similar to that of vitamin E, endows them with the ability to scavenge ROS. nih.gov By neutralizing these damaging free radicals, tetracyclines can help mitigate oxidative stress, a key factor in cellular damage associated with chronic inflammatory conditions and cardiovascular diseases. nih.gov

Inhibition of Bone Resorption : Tetracyclines can attenuate the breakdown of bone tissue. nih.gov This effect is partly due to their inhibition of MMPs, which are involved in degrading the organic matrix of bone. Additionally, they can have direct effects on bone cells, reducing the activity of osteoclasts (cells that resorb bone) and stimulating osteoblasts (cells that form bone). nih.gov

Anti-apoptotic Effects : Paradoxically, while promoting apoptosis in inflammatory cells, certain tetracyclines like minocycline are known to be potent anti-apoptotic agents in other contexts, such as in neuroprotective roles. nih.govnih.gov This neuroprotective effect is linked to the inhibition of key enzymes involved in the apoptotic cascade. nih.gov

The diverse non-antibiotic activities of this compound derivatives are summarized in the table below.

| Biological Activity | Proposed Molecular Mechanism |

| Anti-inflammation | Inhibition of pro-inflammatory cytokines; reduction of neutrophil chemotaxis; induction of eosinophil apoptosis. nih.govnih.govfrontiersin.org |

| Antioxidant Effect | Scavenging of Reactive Oxygen Species (ROS) via the phenolic ring structure. nih.gov |

| Bone Metabolism | Inhibition of osteoclast activity and MMPs involved in matrix degradation. nih.gov |

| Neuroprotection | Inhibition of apoptotic pathways (caspase inhibition). nih.govnih.gov |

Molecular Basis of Antimicrobial Resistance to Demethyltetracyclines

Overview of Bacterial Resistance Mechanisms to Tetracyclines

Bacterial resistance to tetracyclines arises from several distinct molecular strategies that bacteria employ to survive exposure to these antibiotics. The most prevalent mechanisms involve preventing the drug from reaching its target or interfering with its binding to the target site wikipedia.org, nih.gov, asm.org, oup.com. These mechanisms are often encoded by genes located on mobile genetic elements such as plasmids and transposons, facilitating their rapid dissemination among bacterial populations asm.org, ajol.info, oup.com. The primary mechanisms include:

Efflux: Actively pumping the antibiotic out of the bacterial cell creative-diagnostics.com, wikipedia.org, ajol.info.

Ribosomal Protection: Shielding the bacterial ribosome, the site of protein synthesis targeted by tetracyclines, from the drug's inhibitory effects creative-diagnostics.com, wikipedia.org, ajol.info.

Enzymatic Inactivation: Modifying or degrading the antibiotic molecule, rendering it ineffective wikipedia.org, researchgate.net.

Target Modification: Altering the ribosomal binding site to reduce the affinity of tetracyclines nih.gov, researchgate.net.

Reduced Permeability: Decreasing the influx of the antibiotic into the bacterial cell ajol.info, researchgate.net, frontiersin.org.

While multiple mechanisms contribute to tetracycline (B611298) resistance, efflux and ribosomal protection are considered the most common and significant creative-diagnostics.com, wikipedia.org, asm.org.

Efflux Pump Mediated Resistance to Demethyltetracyclines

Efflux pump-mediated resistance is a highly effective strategy employed by bacteria to reduce the intracellular concentration of tetracyclines below the level required for effective inhibition of protein synthesis wikipedia.org, asm.org. These pumps are typically membrane-associated proteins that actively transport the antibiotic out of the bacterial cytoplasm creative-diagnostics.com, wikipedia.org.

Genetic Determinants of Efflux Pumps (e.g., tetK, tetA)

A variety of genes encode for tetracycline efflux pumps, commonly referred to as tet genes. Among the most well-characterized are tetA, tetK, and tetL researchgate.net, oup.com. These genes are frequently found on plasmids in both Gram-positive and Gram-negative bacteria, enabling efficient horizontal gene transfer and widespread dissemination of resistance asm.org, oup.com. For instance, tetA is a common determinant of resistance in Gram-negative bacteria, while tetK is frequently found in Gram-positive bacteria like staphylococci creative-diagnostics.com. The presence and expression levels of these genes directly correlate with the level of resistance observed in bacterial isolates asm.org.

Molecular Mechanisms of Tetracycline Efflux by Bacterial Pumps

Tetracycline efflux pumps function as antiporters, often utilizing the proton motive force across the bacterial membrane to expel the antibiotic creative-diagnostics.com, wikipedia.org. The general mechanism involves the pump binding to a tetracycline-magnesium complex within the cytoplasm and exchanging it for a proton from the periplasm or extracellular space, thereby actively transporting the drug out of the cell creative-diagnostics.com. This process effectively lowers the intracellular concentration of demethyltetracyclines, preventing them from binding to their ribosomal target wikipedia.org. The energy-dependent nature of this transport is critical for its efficacy in maintaining sub-inhibitory intracellular drug levels nih.gov.

Ribosomal Protection Protein Mediated Resistance to Demethyltetracyclines

Ribosomal protection is another major mechanism by which bacteria confer resistance to tetracyclines, including demethyltetracyclines creative-diagnostics.com, wikipedia.org, asm.org, oup.com. This strategy involves the production of specific proteins that bind to the bacterial ribosome, thereby preventing the tetracycline antibiotic from interacting with its binding site creative-diagnostics.com, wikipedia.org.

Diversity of Ribosomal Protection Genes/Proteins (e.g., tetM)

A diverse array of genes encode for ribosomal protection proteins (RPPs), with tetM being one of the most widespread and well-studied examples creative-diagnostics.com, wikipedia.org, researchgate.net, oup.com. Other RPPs include Tet(O) and Tet(T) creative-diagnostics.com. These RPPs are found across a broad range of bacterial species and genera, often on mobile genetic elements, contributing to the extensive prevalence of this resistance mechanism asm.org, oup.com. RPPs are typically proteins with molecular weights ranging from approximately 72.5 to 639 kDa researchgate.net.

Structural and Functional Impact on Ribosome-Tetracycline Interaction

Tetracyclines exert their antibacterial effect by binding to the 30S ribosomal subunit, specifically interacting with the 16S ribosomal RNA (rRNA) at or near the aminoacyl-tRNA (aa-tRNA) binding site (A-site) creative-diagnostics.com, nih.gov, nih.gov. This binding sterically hinders the correct docking of the aa-tRNA, thereby inhibiting protein synthesis elongation creative-diagnostics.com, nih.gov. Ribosomal protection proteins counteract this by binding to the ribosome and inducing a conformational change creative-diagnostics.com. This alteration either prevents the tetracycline from binding to its high-affinity site on the 16S rRNA or causes the premature dissociation of the bound antibiotic creative-diagnostics.com. Consequently, the ribosome remains functional, allowing protein synthesis to proceed even in the presence of demethyltetracyclines.

Enzymatic Inactivation of Demethyltetracyclines

Enzymatic inactivation represents a significant mechanism by which bacteria evade the effects of demethyltetracycline and related compounds. This process involves bacterial enzymes that chemically modify the antibiotic, rendering it biologically inactive.

Role of Tet(X) Flavin-Dependent Monooxygenases

The tet(X) gene encodes a flavin-dependent monooxygenase (FMO) that confers resistance to a broad spectrum of tetracycline antibiotics, including potentially this compound nih.govnih.govmdpi.comresearchgate.net. These enzymes catalyze the oxygen-dependent hydroxylation of tetracyclines, typically at the C11a position nih.govnih.govmdpi.com. This chemical modification disrupts the antibiotic's ability to bind effectively to the bacterial ribosome, thereby preventing protein synthesis inhibition nih.govmdpi.comresearchgate.net.

Research has identified numerous tet(X) variants (e.g., Tet(X1) to Tet(X14)) with varying degrees of activity against different tetracycline classes, including newer generations like tigecycline (B611373) nih.govwustl.edu. For instance, Tet(X4) has demonstrated significant activity against tigecycline, a critical last-resort antibiotic nih.govnih.gov. The tet(X) genes are often found on mobile genetic elements, facilitating their rapid dissemination among bacterial populations nih.govnih.govfrontiersin.org. The enzyme requires molecular oxygen and NADPH for its activity nih.govuniprot.org.

Table 5.4.1.1: Tet(X) Variants and Their Resistance Profiles

| Tet(X) Variant | Primary Mechanism | Substrate Spectrum (Examples) | Notes |

| Tet(X) | Hydroxylation | Tetracycline, Oxytetracycline (B609801) | Broad spectrum; requires O2, NADPH nih.govuniprot.org |

| Tet(X4) | Hydroxylation | Tigecycline, Tetracyclines | High-level resistance to tigecycline nih.govnih.gov |

| Tet(X7) | Hydroxylation | Eravacycline, Omadacycline | May inactivate next-generation tetracyclines wustl.edu |

Chemical Group Transfer Mechanisms (Acetylation, Phosphorylation, Adenylation)

While enzymatic inactivation of tetracyclines is primarily mediated by hydroxylation via Tet(X) enzymes, other antibiotic classes are known to be inactivated through the transfer of chemical groups such as acetyl, phosphoryl, or adenyl moieties nih.govmdpi.comresearchgate.net. These mechanisms are well-documented for antibiotics like aminoglycosides and chloramphenicol, involving enzymes such as acetyltransferases, phosphotransferases, and adenylyltransferases nih.govresearchgate.netmdpi.com. However, the direct enzymatic inactivation of this compound or other tetracyclines through these specific group transfer mechanisms is less commonly reported as a primary resistance pathway compared to Tet(X-mediated hydroxylation nih.govmdpi.com. The focus for tetracycline inactivation remains largely on the oxidative degradation pathway nih.govmdpi.com.

Chromosomal Mutations Affecting this compound Susceptibility

Chromosomal mutations can alter bacterial cellular components, leading to reduced susceptibility to this compound. These alterations primarily involve changes in the bacterial cell envelope or the antibiotic's ribosomal target.

Alterations in Outer Membrane Permeability and Porins

In Gram-negative bacteria, the outer membrane acts as a significant barrier to antibiotic entry. Mutations affecting the expression or structure of porins, which are protein channels embedded in the outer membrane, can reduce the influx of this compound into the bacterial cell nih.govub.edu. A decrease in porin-mediated permeability can lower intracellular drug concentrations below the inhibitory threshold, thus conferring resistance nih.govmdpi.com. While specific porins like OmpF and OmpC are known to facilitate tetracycline uptake, alterations in these or other porins can lead to reduced susceptibility nih.govub.edu. The clinical significance and frequency of such mutations specifically for this compound resistance are still areas of investigation nih.gov.

Ribosomal RNA Mutations (e.g., 16S rRNA)

This compound, like other tetracyclines, targets the 30S ribosomal subunit, specifically binding to the 16S ribosomal RNA (rRNA) to inhibit protein synthesis wikipedia.orgamrutpharm.co.in. Resistance can arise from mutations within the 16S rRNA gene that alter the drug-binding site. These mutations can occur at specific nucleotide positions, such as those in helix 31 (e.g., G966U) or helix 34 (e.g., G1058C) of the E. coli 16S rRNA, which are critical for tetracycline interaction mcmaster.camdpi.comnih.govnih.govnih.gov. Such alterations can reduce the affinity of this compound for its ribosomal target, thereby conferring resistance mcmaster.camdpi.comnih.govnih.gov. For example, mutations found in Helicobacter pylori at positions 965-967 have been shown to increase tetracycline resistance by decreasing drug binding to the ribosome nih.gov.

Table 5.5.2.1: 16S rRNA Mutations Associated with Tetracycline Resistance

| Bacterial Species | Mutation Site (E. coli numbering) | Effect on Tetracycline Susceptibility | Reference |

| Helicobacter pylori | G966 → U (helix 31) | Increased MIC (4-8 fold) | mdpi.comnih.govnih.gov |

| Helicobacter pylori | G965-967 → TTC | Increased MIC (32 fold) | nih.gov |

| Propionibacterium acnes | G1058 → C (helix 34) | Increased MIC (16 fold) | nih.govnih.gov |

Research Strategies for Overcoming this compound Resistance

The increasing prevalence of this compound resistance necessitates the development of novel strategies to restore the efficacy of these antibiotics. Current research focuses on several key areas:

Development of Novel Tetracycline Derivatives: Designing new tetracycline analogs with structural modifications that evade recognition and inactivation by resistance enzymes like Tet(X) is a promising approach researchgate.netnih.gov.

Inhibition of Resistance Mechanisms: Identifying and developing inhibitors for key resistance enzymes, such as Tet(X), could restore susceptibility to existing tetracyclines when used in combination therapy researchgate.netnih.gov. Psychoactive phenothiazine (B1677639) derivatives and tegaserod (B130379) have shown potential as Tet(X) inhibitors nih.gov.

Combination Therapies: Administering this compound with agents that target different bacterial pathways or inhibit resistance mechanisms can overcome resistance researchgate.netnih.gov.

Understanding Evolutionary Trajectories: Monitoring the spread and evolution of resistance genes, such as tet(X) variants, is crucial for anticipating future resistance challenges and designing effective countermeasures nih.govwustl.eduprinceton.edu.

Compound List

this compound

Tetracycline

Oxytetracycline

Tigecycline

Eravacycline

Omadacycline

Methacycline

Structure Activity Relationship Sar Studies of Demethyltetracyclines

Identification of the Minimum Demethyltetracycline Pharmacophore

The pharmacophore represents the simplest structural arrangement of features that is necessary for a molecule to exert its biological activity. For the tetracycline (B611298) class, including this compound, this essential framework has been well-defined. The core activity is dependent on the integrity of the linearly fused four-ring (DCBA) naphthacene (B114907) carboxamide system. nih.gov

The simplest molecule that contains all the necessary elements for antibacterial activity is 6-demethyl-6-deoxytetracycline, also known as sancycline (B610677). bris.ac.uk This highlights that certain functional groups on the core skeleton are not essential and can be removed without a drastic loss of antimicrobial properties. bris.ac.uk

Key components of the minimum pharmacophore for antibacterial activity include:

A linearly arranged DCBA naphthacene ring system. nih.gov

The keto-enol system at positions C11 and C12. bris.ac.uk

A C1-C3 diketo substructure on the A-ring. nih.gov

An exocyclic C2 amide group. nih.gov

A dimethylamine (B145610) group at the C4 position of the A-ring. biomedres.us

A phenolic hydroxyl group at C10 combined with a hydroxyl group at C12a. nih.gov

| Structural Feature | Location | Importance for Activity |

|---|---|---|

| Tetracyclic Naphthacene Carboxamide Ring | Core Skeleton | Essential for the basic structure. nih.gov |

| Dimethylamino Group | C4 | Crucial for antibiotic properties. biomedres.us |

| Keto-Enol System | C1, C3 | Required for activity. nih.gov |

| β-Diketone System | C11, C12 | Considered a principal active center. bris.ac.uk |

| Phenolic Hydroxyl Group | C10 | Part of the essential lower peripheral region. nih.gov |

| Hydroxyl Group | C12a | Required in conjunction with the C10-phenol and C11-C12 keto-enol system. nih.gov |

Role of Core Tetracyclic Skeleton Features in this compound Activity

The rigid tetracyclic skeleton of this compound is not merely a scaffold but an active participant in its mechanism of action. Specific stereochemical and electronic features of this core structure are indispensable for antibacterial efficacy.

The three-dimensional arrangement of atoms, or stereochemistry, at several chiral centers of the this compound molecule is critical for its biological function. The correct configuration at these positions ensures the molecule can adopt the appropriate conformation to bind to its target, the bacterial ribosome.

The natural stereochemistry at C4, which is the (S)-configuration, is required for optimal antibacterial activity. nih.gov Epimerization at this position, a change in the stereochemical configuration to the (R)-isomer, results in the formation of 4-epi-tetracyclines. bris.ac.uk These epimers are significantly less active, demonstrating the strict spatial requirement for the dimethylamino group's interaction with the ribosome. bris.ac.uk The configuration at C5a is also essential for activity. bris.ac.uk The fusion of the A and B rings must be cis, which dictates the stereochemistry at positions C4a and C12a, ensuring the molecule maintains its characteristic shape.

| Position | Required Configuration | Effect of Alteration |

|---|---|---|

| C4 | Natural (S) isomer | Epimerization to the (R) isomer leads to inactive 4-epi-tetracyclines. nih.govbris.ac.uk |

| C4a, C12a | Maintained by cis-fusion of A/B rings | Alteration disrupts the necessary conformation for ribosomal binding. |

| C5a | Correct configuration is essential | Incorrect stereochemistry reduces or abolishes activity. bris.ac.uk |

The electronic properties of the tetracycline molecule, particularly the systems capable of tautomerism and metal chelation, are fundamental to its activity. The A-ring contains a keto-enol system at positions C1 and C3, while the B/C ring junction features a β-diketone system at C11 and C12. nih.govbris.ac.uk These features, along with the phenolic D-ring, create a potent metal-chelating site. nih.gov

Tetracyclines are known to be strong chelating agents, and their antimicrobial properties are influenced by this ability. nih.gov The keto-enol systems are crucial for binding to the bacterial ribosome, where they are thought to interact with magnesium ions associated with the 16S rRNA. This interaction is a key part of inhibiting protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. nih.govabmole.com The C10 phenolic hydroxyl group also participates in this critical binding interaction. nih.gov

Impact of Functional Group Modifications on this compound Activity

While the core pharmacophore is largely immutable, modifications at certain positions on the periphery of the tetracyclic skeleton have led to the creation of numerous semi-synthetic analogs with varied activity spectra and pharmacokinetic properties. biomedres.us

The A-ring is the most structurally sensitive region of the molecule, and its substituents are generally considered essential for activity. nih.gov

C1-C3: The C1-C3 diketo substructure is required for antibacterial action. nih.gov Modifications in this area typically lead to a loss of function.

C2: The C2-carboxamide group is critical. Replacing it with other functional groups like aldehydes or nitriles has been shown to reduce activity. researchgate.net

C4: The C4-dimethylamino group is pivotal for antibacterial properties. nih.govbiomedres.us Its removal or significant alteration results in inactive compounds. biomedres.us

The "upper" and "lower" regions of the B and C rings offer more flexibility for chemical modification. biomedres.us Changes in this area have yielded some of the most clinically important tetracycline derivatives.

C5: The presence of a hydroxyl group at C5 is seen in compounds like oxytetracycline (B609801). Its modification can influence activity and lipophilicity.

C6: this compound itself is defined by the absence of a methyl group at C6. nih.gov The C6-hydroxyl group can also be removed, as in doxycycline (B596269), which can improve the compound's stability and pharmacokinetic profile. biomedres.us

C7: The C7 position is a key site for modification. The introduction of a chlorine atom (as in chlortetracycline) or a dimethylamino group (as in minocycline) can significantly enhance antibacterial potency and spectrum. biomedres.usnih.gov

C8: Modifications at C8 are less common but have been explored.

C9: Substitution at the C9 position has been a successful strategy in developing newer tetracyclines, such as the glycylcyclines (e.g., tigecycline), which are designed to overcome common tetracycline resistance mechanisms.

| Position(s) | Type of Modification | Impact on Antibacterial Activity | Example Compound(s) |

|---|---|---|---|

| C1-C3 | Alteration of the diketo system | Generally leads to loss of activity. nih.gov | N/A |

| C2 | Replacement of carboxamide | Reduces or abolishes activity. researchgate.net | N/A |

| C4 | Removal of dimethylamino group | Leads to inactive compounds. biomedres.us | N/A |

| C6 | Removal of methyl and/or hydroxyl group | Can be removed without drastic loss of activity; may improve stability. bris.ac.uk | Sancycline, Doxycycline |

| C7 | Addition of electron-withdrawing or other groups | Can significantly enhance potency and spectrum. biomedres.us | Chlortetracycline (B606653), Minocycline (B592863) |

| C9 | Addition of substituents | Can overcome resistance mechanisms. | Tigecycline (B611373) (a glycylcycline derivative) |

D-Ring Substitutions (C7, C9, C10)

The D-ring of the this compound molecule is a primary focus for synthetic modifications due to its flexibility and significant impact on antibacterial activity and pharmacokinetics. biomedres.us This region, often referred to as the "upper peripheral zone," can be chemically altered to produce derivatives with enhanced potency and improved targeting of biological systems. biomedres.usresearchgate.net

C7 Position: Modifications at the C7 position have been shown to greatly influence the antibacterial and pharmacological profile of tetracyclines. For instance, the introduction of a dimethylamine group at C7 can lead to significantly greater activity against a wide spectrum of bacteria. researchgate.net

C9 Position: The C9 position is one of the most reactive sites on the D-ring for introducing new substituents. researchgate.net Strategic modifications at C7 through C9 have been instrumental in the development of highly active semi-synthetic compounds. biomedres.us Research has demonstrated that coupling reactions at the C9 position can yield derivatives with novel biological activities. For example, in the pursuit of non-antibiotic tetracyclines, various groups have been added at C9, leading to compounds with potent α-synuclein aggregation inhibition. researchgate.net

C10 Position: The phenolic group at C10, in conjunction with the keto-enol substructure at C11-C12, is a critical feature for the molecule's fundamental activity. biomedres.us

The following table summarizes the general impact of substitutions on the D-Ring of this compound analogs.

| Position | Type of Substitution | Effect on Activity | Reference |

| C7 | Dimethylamine | Significantly increases antibacterial potency. | researchgate.net |

| C9 | Various Coupling Reactions | Can introduce novel activities, such as neuroprotective properties. | researchgate.net |

| C7-C9 | General Modifications | Enhances attack on biological targets and can lead to more active compounds. | biomedres.usresearchgate.net |

| C10 | Phenol (B47542) Group | Essential for core biological activity. | biomedres.us |

Molecular Modeling and Docking Studies for this compound SAR Elucidation

Molecular modeling and docking simulations are powerful computational tools used to elucidate the SAR of this compound analogs at a molecular level. semanticscholar.orgsemanticscholar.org These in-silico techniques predict the preferred orientation and binding affinity of a ligand (the this compound analog) within the active site of a target protein, providing insights that guide the design of more potent and selective compounds. semanticscholar.orgnih.gov

The process involves using the three-dimensional crystal structure of the target protein to create a virtual model of the binding site. ijpsonline.com For tetracycline analogs, a relevant example is the use of the co-crystal structure of a tetracycline-inactivating enzyme, Tet(50), in complex with anhydrotetracycline (B590944) (PDB: 5TUF) as a template for modeling. nih.gov

Docking simulations then place the designed analogs into this binding site to calculate their binding energy, with more negative values indicating a stronger, more favorable interaction. semanticscholar.org These studies help researchers understand key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—between the drug and the target residue. nih.gov By analyzing these interactions, scientists can rationalize why certain chemical modifications enhance activity while others diminish it. ijpsonline.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed from this data to correlate physicochemical properties with biological activity, further refining the drug design process. semanticscholar.orgnih.gov

Structure-Based Design of Novel this compound Analogs

Structure-based drug design leverages the three-dimensional structural information of a biological target to rationally design novel and more effective inhibitors. nih.gov This approach has been successfully applied to the tetracycline scaffold to develop new analogs with tailored properties. nih.gov

A notable example is the design of bisubstrate inhibitors for tetracycline destructases (TDases), enzymes that confer resistance to tetracycline antibiotics. nih.gov Using the co-crystal structure of anhydrotetracycline (aTC) bound to the TDase Tet(50), researchers identified the C9 position of the D-ring as a suitable point for modification. nih.gov The D-ring of the bound aTC extends towards a solvent-exposed channel, making the C9 position accessible for adding substituents. nih.gov

The design strategy involved appending a nicotinamide (B372718) isostere to the C9-position. nih.gov This created a bifunctional, or bisubstrate, inhibitor designed to span both the tetracycline binding pocket and the adjacent NADPH binding site on the enzyme. nih.gov This strategic modification resulted in inhibitors that not only block the binding of tetracycline but also prevent the necessary reduction of the FAD cofactor by NADPH, effectively locking the enzyme in an unproductive state. nih.gov This rational, structure-guided approach demonstrates how detailed molecular understanding can lead to the creation of novel analogs designed to overcome specific biological challenges like antibiotic resistance. nih.govnih.gov

Advanced Analytical Methodologies for Demethyltetracycline Research

Chromatographic Techniques for Demethyltetracycline Analysis

Chromatographic techniques are fundamental in the analytical study of this compound, enabling its separation, identification, and quantification. These methods are crucial for quality control, impurity profiling, and detecting residues in various samples. High-Performance Liquid Chromatography (HPLC) and its advanced variants, along with Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are the most powerful and widely employed techniques in this field.

High-Performance Liquid Chromatography (HPLC) and Variants

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and other tetracycline (B611298) antibiotics. sigmaaldrich.com It offers a robust and reliable method for separating this compound from its related compounds and degradation products. nih.govtbzmed.ac.ir The technique's versatility is demonstrated through various stationary and mobile phase combinations tailored for specific analytical goals.

A typical HPLC method for the quality control of demeclocycline (B601452) (this compound) involves a poly(styrene-divinylbenzene) copolymer stationary phase. nih.gov The separation is often achieved at an elevated temperature, such as 60°C, to improve peak shape and resolution. nih.gov Detection is commonly performed using ultraviolet (UV) spectrophotometry, with wavelengths around 254 nm or 280 nm being effective for monitoring the eluent. nih.govnih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing this compound, offering excellent resolution and reproducibility for purity assessments and impurity profiling. researchgate.netresearchgate.net In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, causing more polar compounds to elute earlier.

Method development in RP-HPLC for this compound often involves optimizing the mobile phase composition, which can include mixtures of aqueous buffers and organic solvents like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The pH of the aqueous portion of the mobile phase is a critical parameter due to its effect on the ionization state of the analyte. tbzmed.ac.ir Additives such as ion-pairing agents, like tetrabutylammonium (B224687) hydrogen sulphate, may be incorporated into the mobile phase to enhance the retention and separation of tetracycline compounds. nih.gov

Common impurities that are monitored alongside this compound include 4-epidemeclocycline and 4-epithis compound, which can form during fermentation or degradation. nih.govresearchgate.net A well-developed RP-HPLC method can effectively separate these related substances, ensuring the quality and stability of the drug substance. tbzmed.ac.irnih.gov

The following table summarizes typical parameters for an RP-HPLC method used for demeclocycline analysis:

| Parameter | Condition |

| Stationary Phase | Poly(styrene-divinylbenzene) copolymer or C8/C18 silica-based columns nih.govresearchgate.net |

| Mobile Phase | Gradient mixture of acetonitrile and aqueous buffers (e.g., phosphate (B84403), sodium edetate) nih.govresearchgate.net |

| Column Temperature | 40°C - 60°C nih.govresearchgate.net |

| Flow Rate | 1 mL/min nih.govresearchgate.net |

| Detection | UV at 254 nm or 280 nm nih.govresearchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. fishersci.com

For tetracycline analysis, transferring a method from HPLC to UHPLC can reduce the run time from over 8 minutes to just 2 minutes without compromising the quality of the separation. fishersci.com This increase in throughput is highly beneficial in high-volume laboratory settings. UHPLC methods have been successfully developed for the simultaneous determination of multiple tetracycline antibiotics, including demeclocycline, in various matrices such as surface water. shimadzu.comresearchgate.net The high sensitivity of UHPLC, especially when coupled with advanced detectors, makes it a powerful tool for trace-level analysis. researchgate.net

A comparison of HPLC and UHPLC methods for tetracycline analysis is presented below:

| Feature | HPLC | UHPLC |

| Column Particle Size | 3-5 µm | < 2 µm fishersci.com |

| Typical Run Time | ~8 minutes | ~2 minutes fishersci.com |

| System Pressure | Lower | Higher |

| Resolution | Good | Excellent fishersci.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This hybrid technique has become the method of choice for the determination of trace levels of this compound and other pharmaceuticals in complex samples. nih.govorientjchem.org

The LC component separates the analytes, which are then ionized and introduced into the mass spectrometer. The mass spectrometer acts as a highly specific detector, identifying and quantifying compounds based on their mass-to-charge ratio (m/z). nih.gov

Tandem mass spectrometry (MS/MS) significantly enhances the specificity of the analysis. In this setup, a precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented, and then one or more specific product ions are monitored in the second mass analyzer. nih.gov This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for highly sensitive and selective detection. fda.gov

For this compound, the MS/MS detection can be set to monitor specific fragmentation patterns, providing unambiguous identification even in the presence of co-eluting compounds. nih.gov This high degree of specificity is particularly advantageous when analyzing samples with complex matrices. nih.gov The use of an internal standard, which is structurally similar to the analyte, can help to correct for any variations in the analytical process, ensuring accurate quantification. nih.gov

The analysis of this compound in complex matrices such as food products (e.g., honey, muscle), environmental water, and biological fluids (e.g., plasma) presents significant challenges due to the presence of interfering substances. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net LC-MS/MS is exceptionally well-suited for these applications because of its ability to selectively detect the target analyte amidst a high background of matrix components. nih.gov

Sample preparation is a critical step to extract the analyte and remove as much of the matrix interference as possible before LC-MS/MS analysis. researchgate.net Solid-phase extraction (SPE) is a commonly used technique for the cleanup and pre-concentration of tetracyclines from complex samples. researchgate.netmdpi.com Despite thorough sample cleanup, matrix effects can still occur, but these can often be compensated for by using matrix-matched calibration curves or isotope-labeled internal standards. mdpi.com

The sensitivity of modern LC-MS/MS systems allows for the detection of this compound at very low concentrations, often in the nanogram per liter (ng/L) or microgram per kilogram (µg/kg) range. researchgate.netmdpi.com For instance, a UHPLC-MS/MS method for tetracyclines in surface water reported a method limit of detection (MLOD) as low as 0.003 ng/mL. researchgate.net

The table below provides an example of LC-MS/MS parameters for the analysis of tetracyclines:

| Parameter | Condition |

| Chromatography | UHPLC with a C8 or C18 column shimadzu.comresearchgate.net |

| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode shimadzu.com |

| Mass Spectrometer | Triple Quadrupole shimadzu.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) fda.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) researchgate.netmdpi.com |

Spectroscopic and Spectrometric Methods in this compound Research

Spectroscopic and spectrometric methods are indispensable for the comprehensive analysis of this compound, providing critical information on its molecular structure, functional groups, and purity. These techniques rely on the interaction of the molecule with electromagnetic radiation to generate characteristic spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the unambiguous structural elucidation of this compound. msu.eduresearchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, are fundamental.

¹H NMR: Provides information about the chemical environment of each hydrogen atom, including the number of different types of protons and their neighboring protons through a phenomenon called spin-spin splitting. uobasrah.edu.iq

¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule, offering a map of the carbon skeleton. nih.gov

For a complex molecule like this compound, two-dimensional (2D) NMR experiments are essential to assemble the complete structure. These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds, which is crucial for connecting different fragments of the molecule.